4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine
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Overview
Description
4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine, commonly known as ESEM, is a chemical compound used in scientific research as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.
Mechanism of Action
ESEM inhibits 4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine by binding to its catalytic domain, preventing the transfer of methyl groups to its substrates. This inhibition leads to the downregulation of various cellular processes, including gene expression, RNA splicing, and DNA repair, ultimately resulting in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
ESEM has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit inflammation by suppressing the production of pro-inflammatory cytokines. Additionally, ESEM has been found to have antiviral activity against various viruses, including influenza A virus and hepatitis C virus.
Advantages and Limitations for Lab Experiments
ESEM has several advantages for lab experiments, including its high potency and selectivity for 4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine. It also has a relatively long half-life, allowing for prolonged inhibition of this compound. However, ESEM has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research include the optimization of ESEM's pharmacokinetic properties, the development of more potent and selective 4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine inhibitors, and the evaluation of ESEM's therapeutic potential in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of ESEM and its effects on various cellular processes.
Synthesis Methods
The synthesis of ESEM involves the reaction of 2-methylpyrazol-3-ylamine with 4-(chloromethyl)-morpholine hydrochloride, followed by the addition of sodium ethenesulfonate. The resulting compound is then purified using column chromatography, yielding ESEM in high purity.
Scientific Research Applications
ESEM has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to be a potent inhibitor of 4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine, an enzyme involved in various cellular processes, including gene expression, RNA splicing, and DNA repair. This compound overexpression has been linked to various diseases, including cancer, inflammation, and viral infections. ESEM has shown promising results in preclinical studies as a potential therapeutic agent in these diseases.
Properties
IUPAC Name |
4-(2-ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-3-19(16,17)9-7-15-6-8-18-10-12(15)11-4-5-13-14(11)2/h3-5,12H,1,6-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXVWPINJGTUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2COCCN2CCS(=O)(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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